4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine
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Overview
Description
4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazolo-pyrazine core fused with an azetidine ring and a trifluoromethyl-substituted pyridine moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule .
Scientific Research Applications
4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine include other triazolo-pyrazine derivatives and compounds with similar functional groups, such as:
- 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo-pyrazine derivatives .
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities. The presence of the trifluoromethyl-substituted pyridine moiety, in particular, imparts unique chemical properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
3-methyl-8-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N6O/c1-9-21-22-14-13(20-4-5-24(9)14)23-7-11(8-23)25-10-2-3-19-12(6-10)15(16,17)18/h2-6,11H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOLLXSFAGQILH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CC(C3)OC4=CC(=NC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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